molecular formula C21H29Cl2N3O B12782036 4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride CAS No. 113045-25-3

4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride

Cat. No.: B12782036
CAS No.: 113045-25-3
M. Wt: 410.4 g/mol
InChI Key: IQAMTZZZVXNSNH-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine ring, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of N-methyl-4-pyridinecarboxamide with 1-(phenylmethyl)-4-piperidinyl ethylamine under specific conditions to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures are essential to ensure the consistency and safety of the compound produced on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-pyridinecarboxamide
  • 1-Methylisonicotinamide
  • N-Methylisonicotinaamide
  • Isonicotinic acid methylamide

Uniqueness

4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

113045-25-3

Molecular Formula

C21H29Cl2N3O

Molecular Weight

410.4 g/mol

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethyl]-N-methylpyridine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C21H27N3O.2ClH/c1-23(21(25)20-7-12-22-13-8-20)14-9-18-10-15-24(16-11-18)17-19-5-3-2-4-6-19;;/h2-8,12-13,18H,9-11,14-17H2,1H3;2*1H

InChI Key

IQAMTZZZVXNSNH-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1CCN(CC1)CC2=CC=CC=C2)C(=O)C3=CC=NC=C3.Cl.Cl

Origin of Product

United States

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